(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
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Overview
Description
(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol This compound is characterized by a pyrrolo[1,2-b]pyrazole core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of (3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Reduction: The starting material is reduced using lithium aluminium hydride in tetrahydrofuran at temperatures ranging from 0 to 20°C for 2 hours.
Bromination: The intermediate product is then subjected to bromination using N-bromosuccinimide in dichloromethane at temperatures ranging from 0 to 20°C for 2 hours.
Chemical Reactions Analysis
(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to (3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol include:
- 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 3-bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
These compounds share a similar core structure but differ in the presence of additional functional groups or substituents, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2 |
InChI Key |
VAFDMOXYECYLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CO)Br |
Origin of Product |
United States |
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